2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid
Description
2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is a purine-derived heterocyclic compound characterized by a fused imidazo[2,1-f]purine core. The structure features:
- 1- and 7-methyl groups on the purine ring.
- A 3-isopentyl substituent (C5H11), providing steric bulk and lipophilicity.
- A 2,4-dioxo motif, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-9(2)5-6-19-14(24)12-13(18(4)16(19)25)17-15-20(8-11(22)23)10(3)7-21(12)15/h7,9H,5-6,8H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDJVCDALNKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine nucleus.
Introduction of substituents: The isopentyl and dimethyl groups are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of a base.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound. Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as alkyl halides or sulfonates are commonly used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous purine derivatives are summarized below:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy to and .
Key Comparative Insights:
Non-fused purine derivatives () lack the imidazole ring’s rigidity, affecting conformational stability .
Substituent Effects :
- The 3-isopentyl group in the target compound introduces greater lipophilicity compared to methyl () or phenyl () substituents, which may enhance membrane permeability but reduce aqueous solubility .
- The acetic acid moiety (shared with ) contrasts with ’s hydroxyphenyl group, suggesting divergent solubility and ionic interaction profiles .
Biological Implications :
- While direct data for the target compound are lacking, and highlight that purine derivatives with piperazine or phenylpiperazine substituents exhibit CNS activity, suggesting that the target’s isopentyl and acetic acid groups could modulate similar pathways .
- The sulfanyl group in ’s compound may confer resistance to oxidative metabolism compared to oxygen-containing analogs .
Biological Activity
2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a purine-like scaffold with various functional groups that contribute to its biological activity. Its molecular formula is , and it exhibits properties typical of imidazole derivatives.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan into immunosuppressive metabolites .
- Receptor Modulation : The compound may also modulate neurotransmitter receptors involved in neuroprotection and neuroinflammation. Studies suggest that it can influence pathways related to glutamate signaling and neuronal survival .
Anticancer Properties
Several studies have documented the anticancer potential of this compound. It has been shown to enhance the efficacy of chemotherapeutics by modulating immune responses and inhibiting tumor growth in various cancer models.
Case Study: Breast Cancer Model
In a recent study involving breast cancer cell lines, treatment with the compound resulted in reduced cell proliferation and increased apoptosis. The mechanism was linked to the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
Neuroprotective Effects
The compound's neuroprotective effects have been attributed to its ability to modulate excitotoxicity mediated by glutamate receptors. In vitro studies demonstrated that it could significantly reduce neuronal death in models of excitotoxicity .
Data Tables
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Anticancer | Reduced cell proliferation | IDO inhibition |
| Neuroprotection | Decreased neuronal death | Glutamate receptor modulation |
Research Findings
Recent findings have emphasized the compound's multifaceted role in biological systems:
- Immunomodulatory Effects : The compound has been shown to alter immune cell profiles, enhancing T-cell responses while suppressing regulatory T-cell activity .
- Neuroprotective Mechanisms : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced damage .
- Synergistic Effects with Chemotherapy : Combining this compound with standard chemotherapeutic agents has resulted in enhanced therapeutic outcomes in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
